molecular formula C16H19NO2 B592454 Benzylphenylephrine CAS No. 1367567-95-0

Benzylphenylephrine

Cat. No.: B592454
CAS No.: 1367567-95-0
M. Wt: 257.333
InChI Key: JBBZPOHBHNEKIM-INIZCTEOSA-N
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Description

Benzylphenylephrine is a synthetic compound that belongs to the class of phenylethanolamines. It is structurally related to phenylephrine, a well-known alpha-1 adrenergic receptor agonist. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of phenylephrine, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylphenylephrine typically involves the alkylation of phenylephrine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: this compound ketone or aldehyde derivatives.

    Reduction: this compound alcohol derivatives.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Benzylphenylephrine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and analogs.

    Biology: Studied for its effects on alpha-1 adrenergic receptors and its potential use in modulating physiological responses.

    Medicine: Investigated for its potential therapeutic applications, including as a vasoconstrictor and decongestant.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Benzylphenylephrine exerts its effects primarily through the activation of alpha-1 adrenergic receptors. This activation leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. The compound binds to the receptor, causing a conformational change that activates downstream signaling pathways, resulting in the physiological effects observed.

Comparison with Similar Compounds

    Phenylephrine: A closely related compound with similar pharmacological properties but lacks the benzyl group.

    Pseudoephedrine: Another alpha-adrenergic agonist used as a decongestant but with a different chemical structure.

    Ephedrine: Similar to pseudoephedrine but with additional central nervous system stimulant effects.

Uniqueness: Benzylphenylephrine’s uniqueness lies in its enhanced pharmacological properties due to the presence of the benzyl group. This modification can lead to increased potency and selectivity for alpha-1 adrenergic receptors compared to its analogs.

Properties

IUPAC Name

3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBZPOHBHNEKIM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367567-95-0
Record name Benzylphenylephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367567950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYLPHENYLEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2JO4751KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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